molecular formula C4H7NO2S2 B1428276 S-(2-cyanoethyl) methanesulfonothioate CAS No. 7651-64-1

S-(2-cyanoethyl) methanesulfonothioate

Cat. No.: B1428276
CAS No.: 7651-64-1
M. Wt: 165.2 g/mol
InChI Key: QKYDNNUYKDDIFF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The documented history of S-(2-cyanoethyl) methanesulfonothioate in chemical databases traces back to the early 2010s, with its initial entry into the PubChem database occurring on May 4, 2013. The compound was subsequently modified in the database as recently as May 24, 2025, indicating ongoing research interest and data refinement. This timeline places the compound's formal chemical documentation within the modern era of computational chemistry databases, suggesting its emergence during a period of intensified research into specialized organosulfur reagents.

The development of this compound appears to be connected to the broader exploration of methanethiosulfonate chemistry that gained momentum in the late 20th and early 21st centuries. The compound's structural design, incorporating both cyanoethyl and methanesulfonothioate functionalities, reflects the strategic approach of synthetic chemists to combine reactive groups for specific applications. While the exact circumstances of its initial synthesis are not extensively documented in the available literature, its presence in contemporary research publications suggests it emerged from systematic investigations into nucleotide chemistry and protein modification reagents.

The compound's classification under PubChem CID 71306282 represents its unique identifier within the global chemical information infrastructure. This systematic cataloging reflects the compound's recognition as a distinct chemical entity worthy of individual characterization and study. The relatively recent nature of its database entry, compared to classical organic compounds, underscores its position as a modern synthetic target developed for specific research applications rather than a naturally occurring or historically significant chemical substance.

Nomenclature and Classification

This compound operates under multiple nomenclature systems, reflecting the complexity of its chemical structure and the various approaches to systematic naming in organic chemistry. The primary IUPAC designation for this compound is 3-methylsulfonylsulfanylpropanenitrile, which describes the molecular structure in terms of its functional group arrangement and carbon chain architecture. This nomenclature emphasizes the propanenitrile backbone with the methylsulfonylsulfanyl substituent, providing a clear structural description for chemical identification purposes.

Properties

IUPAC Name

3-methylsulfonylsulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDNNUYKDDIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-(2-cyanoethyl) methanesulfonothioate is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article presents an overview of its chemical structure, biological effects, and potential applications based on current research findings.

Chemical Structure

This compound has the molecular formula C4H7NO2S2C_4H_7NO_2S_2. Its structure includes:

  • A cyano group (CN-C≡N) attached to a carbon chain.
  • A methyl sulfonyl group (SO2CH3-SO_2CH_3).
  • A sulfhydryl group (SH-SH), which may contribute to its reactivity and biological activity.

This unique combination of functional groups allows the compound to interact with various biological targets, leading to its observed effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in pharmaceuticals or agricultural products aimed at controlling microbial growth.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfhydryl group may play a crucial role in disrupting cellular processes by interacting with thiol-containing enzymes or proteins, which are vital for microbial survival and replication.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains tested the efficacy of this compound. The results showed:

  • Bacterial Strain Tested : Escherichia coli, Staphylococcus aureus
  • Concentration Range : 10 µg/mL to 100 µg/mL
  • Results : Significant inhibition of bacterial growth was observed at concentrations above 50 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL

This study highlights the potential of this compound as an antimicrobial agent.

Study 2: Mechanistic Insights

Another research effort focused on the mechanistic aspects of the compound's action. It was found that:

  • The compound can induce oxidative stress in bacterial cells.
  • It alters membrane permeability, leading to cell lysis.
  • The presence of the cyano group enhances its reactivity with cellular components.

These findings suggest that this compound could be developed further as a lead compound for new antimicrobial therapies.

Potential Applications

Given its antimicrobial properties, this compound has potential applications in:

  • Pharmaceuticals : Development of new antibiotics or antiseptics.
  • Agriculture : Formulation of biopesticides targeting specific pathogens without harming beneficial organisms.
  • Research : Use as a tool compound in studies investigating thiol interactions in biological systems.

Scientific Research Applications

Applications Overview

The applications of S-(2-cyanoethyl) methanesulfonothioate can be categorized into several key areas:

  • Agricultural Applications
    • Biocidal Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use as a biocide or fungicide in agricultural settings. Its ability to inhibit microbial growth suggests potential for crop protection against pathogens.
    • Pesticide Development : The compound's structural characteristics may confer specific biological activities that warrant further investigation into its efficacy as a pesticide.
  • Pharmaceutical Applications
    • Drug Development : The compound's unique chemical properties have led to investigations into its potential therapeutic uses, particularly in the development of new drugs targeting microbial infections .
    • Oligonucleotide Synthesis : this compound is utilized in the synthesis of functionalized nucleic acids, enhancing the efficiency and specificity of oligonucleotide preparation methods .

Case Studies

Several case studies have investigated the applications and effectiveness of this compound:

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against various pathogens.
    • Findings : The compound demonstrated significant inhibition of microbial growth in vitro, indicating its potential as an agricultural biocide.
  • Oligonucleotide Functionalization Research
    • Objective : To assess its role in enhancing oligonucleotide synthesis.
    • Findings : The incorporation of this compound improved reaction yields and specificity in oligonucleotide preparation, suggesting its utility in genetic research and biotechnology applications .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between S-(2-cyanoethyl) methanesulfonothioate and analogous compounds:

Compound Name Substituent Applications Key Reactivity References
This compound -CH2CH2CN Nucleotide/oligonucleotide synthesis; phosphorothioate bond formation Cleavage of 2-cyanoethyl group via β-elimination (DBU/DTT)
MTSL (S-(2,2,5,5-tetramethylpyrrolin-3-yl)methyl methanesulfonothioate) -CH2-(tetramethylpyrrolinyl) Spin labeling in protein NMR and EPR studies Stable paramagnetic spin label; reacts with cysteine thiols
S-(2-Hydroxyethyl) methanesulfonothioate -CH2CH2OH Ligand synthesis (e.g., STAT3-SH2 domain inhibitors) Hydroxyl group enables coupling with carboxylic acids or amines
S-(2-Aminoethyl) methanesulfonothioate -CH2CH2NH2 Drug conjugation (e.g., valproic acid derivatives) Amino group facilitates amide bond formation
S-Methyl methanethiosulfonate (MMTS) -CH3 Thiol-blocking agent in protein biochemistry Rapid reaction with cysteine thiols to form disulfides

Reactivity and Stability

  • This compound: The 2-cyanoethyl group enhances hydrophobicity compared to polar substituents (e.g., hydroxyethyl or aminoethyl). Its cleavage under mild basic conditions makes it ideal for stepwise synthesis of phosphorothioates without damaging sensitive substrates .
  • MTSL: The tetramethylpyrrolinyl group confers paramagnetism, enabling its use in studying protein dynamics.
  • Hydroxyethyl/Aminoethyl Derivatives: These compounds exhibit higher solubility in aqueous media due to their polar substituents. The hydroxyethyl variant (CAS 13700-08-8) is frequently used in coupling reactions with drugs or biomolecules, while the aminoethyl derivative enables covalent attachment via amide bonds .
  • MMTS: As a smaller, methyl-substituted sulfonothioate, MMTS rapidly modifies cysteine residues in proteins, preventing disulfide scrambling. Its lack of a cleavable group limits its utility in multi-step syntheses .

Comparative Studies in Protein Labeling

MTSL outperforms other sulfonothioates in protein labeling due to its paramagnetic properties. For example, in studies of the MvaT dimer, MTSL provided high-resolution PRE (paramagnetic relaxation enhancement) data, elucidating conformational changes under osmotic stress . In contrast, MMTS is preferred for irreversible thiol blocking but lacks functional versatility .

Drug Conjugation and Ligand Design

S-(2-Hydroxyethyl) methanesulfonothioate has been coupled to valproic acid and diclofenac to develop STAT3-SH2 domain inhibitors, demonstrating IC50 values in the micromolar range . The aminoethyl variant similarly enables covalent drug conjugates, though its reactivity requires careful pH control to avoid side reactions .

Preparation Methods

Synthesis from Methanesulfonyl Chloride and 2-Mercaptoacetonitrile

  • Reaction: Methanesulfonyl chloride (CH3SO2Cl) is reacted with 2-mercaptoacetonitrile (HS–CH2–CH2–CN) under basic conditions.
  • Mechanism: The thiol group of 2-mercaptoacetonitrile acts as a nucleophile attacking the sulfonyl chloride, replacing the chloride and forming the sulfonothioate linkage.
  • Conditions: Typically carried out in an inert solvent such as dichloromethane or acetonitrile, in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.
  • Yield: Moderate to high yields reported depending on reaction time and temperature control.
  • Advantages: Direct and straightforward synthesis with commercially available reagents.

Thiolate Route via Sodium 2-cyanoethylthiolate

  • Reaction: Sodium 2-cyanoethylthiolate (NaS–CH2–CH2–CN) is reacted with methanesulfonyl chloride.
  • Mechanism: The thiolate anion acts as a strong nucleophile attacking the electrophilic sulfur of methanesulfonyl chloride, forming the this compound.
  • Conditions: Conducted in anhydrous conditions, often in polar aprotic solvents such as DMF or DMSO.
  • Yield: High yields due to the strong nucleophilicity of the thiolate.
  • Notes: Requires prior preparation of sodium 2-cyanoethylthiolate by deprotonation of 2-mercaptoacetonitrile with sodium hydride or sodium metal.

Alternative Methods via Sulfonylation of 2-cyanoethyl Disulfide

  • Reaction: 2-cyanoethyl disulfide (NC–CH2–CH2–S–S–CH2–CH2–CN) can be selectively sulfonylated at one sulfur atom using methanesulfonyl chloride.
  • Mechanism: Controlled sulfonylation leads to cleavage of one S–S bond and formation of the sulfonothioate.
  • Conditions: Requires careful stoichiometric control and low temperature to avoid overreaction.
  • Yield: Variable, often lower than direct thiolate methods.
  • Application: Useful when disulfide precursors are more accessible.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Notes
Methanesulfonyl chloride + 2-mercaptoacetonitrile CH3SO2Cl + HS–CH2–CH2–CN Base (Et3N or pyridine), inert solvent, RT to reflux Moderate to High Simple, direct, widely used
Sodium 2-cyanoethylthiolate + Methanesulfonyl chloride NaS–CH2–CH2–CN + CH3SO2Cl Anhydrous, polar aprotic solvents (DMF/DMSO), inert atmosphere High Requires prior thiolate preparation
Sulfonylation of 2-cyanoethyl disulfide NC–CH2–CH2–S–S–CH2–CH2–CN + CH3SO2Cl Low temperature, controlled stoichiometry Variable More complex, less common

Detailed Research Findings and Considerations

  • Reaction Monitoring: Reactions are typically monitored by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry to verify the formation of the sulfonothioate bond.
  • Purification: The product is purified by extraction and recrystallization or chromatography, depending on scale and purity requirements.
  • Stability: this compound is generally stable under neutral and slightly basic conditions but sensitive to strong acids or nucleophiles that can cleave the sulfonothioate bond.
  • Safety: Methanesulfonyl chloride is corrosive and requires careful handling; thiol and thiolate intermediates have strong odors and require proper ventilation.

Q & A

Q. What are the implications of structural analogs (e.g., S-benzyl methanesulfonothioate) for comparative reactivity studies?

  • Methodological Answer : Substituents like benzyl () alter steric and electronic properties. Competitive experiments with ¹⁴C-labeled analogs (e.g., in ) quantify reaction rates via scintillation counting, revealing substituent effects on nucleophilic attack .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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